molecular formula C8H11NO B13211041 5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

Cat. No.: B13211041
M. Wt: 137.18 g/mol
InChI Key: FPDRFLSJOBZLME-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-oxaspiro[23]hexane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a three-membered ring with an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxygen content.

    Reduction: Amines with the nitrile group converted to an amine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate

Uniqueness

5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of the nitrile group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C8H11NO/c1-7(2)4-8(5-7)6(3-9)10-8/h6H,4-5H2,1-2H3

InChI Key

FPDRFLSJOBZLME-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)C(O2)C#N)C

Origin of Product

United States

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